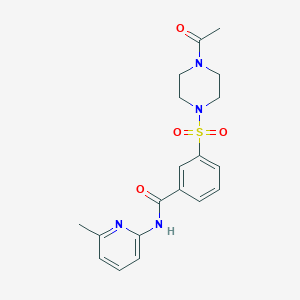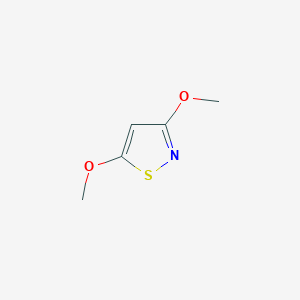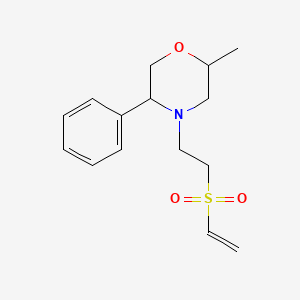
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide” is a compound that belongs to the class of organic compounds known as triazines . Triazines are compounds containing a 1,3,5-triazine moiety, which consists of a six-member aromatic ring with three nitrogen atoms and three carbon atoms at alternating positions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,3,5-triazine moiety, which is a six-member aromatic ring with three nitrogen atoms and three carbon atoms at alternating positions . The presence of methoxy groups and a methylbenzamide group attached to the triazine ring further defines its structure .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide, also known as N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide:
Peptide Synthesis
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is widely used as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxylic acids, making them more reactive towards nucleophilic attack by amines. This application is crucial in the synthesis of peptides both in solution and solid-phase .
Esterification Reactions
This compound is also employed in esterification reactions, where it helps in the conversion of carboxylic acids to esters. The activation of carboxylic acids by this reagent enhances their reactivity with alcohols, leading to the formation of esters. This process is significant in the synthesis of various esters used in pharmaceuticals and fine chemicals .
Amide Bond Formation
In addition to peptide synthesis, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is used for the formation of amide bonds between carboxylic acids and amines. This application is essential in the synthesis of amides, which are key functional groups in many biologically active molecules and pharmaceuticals .
Cross-Linking Agent in Polymer Chemistry
This compound serves as a cross-linking agent in the development of polymeric materials. For instance, it has been used to cross-link carboxymethyl cellulose (CMC) films, enhancing their mechanical properties and water resistance. Such cross-linked polymers are valuable in applications like food packaging due to their improved durability and biodegradability .
Synthesis of Weinreb Amides
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is utilized in the synthesis of Weinreb amides from carboxylic acids. Weinreb amides are important intermediates in organic synthesis, particularly in the preparation of ketones and aldehydes. This application is significant in the field of synthetic organic chemistry .
Pharmaceutical Intermediate
The compound is used as an intermediate in the synthesis of various pharmaceutical agents. Its role in activating carboxylic acids makes it a valuable reagent in the preparation of complex drug molecules. This application underscores its importance in medicinal chemistry and drug development .
Development of Biodegradable Films
Research has shown that N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide can be used to develop biodegradable films. These films, made from cross-linked polymers like CMC, have potential applications in sustainable packaging solutions. The compound’s ability to enhance the physical properties of these films makes it a key player in the development of eco-friendly materials .
Solid-Phase Synthesis
In solid-phase synthesis, this compound is used to activate carboxylic acids, facilitating the attachment of various functional groups to solid supports. This application is crucial in the synthesis of complex molecules, including peptides and small organic compounds, on solid-phase resins .
Mécanisme D'action
Target of Action
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is an organic triazine derivative commonly used for activation of carboxylic acids . The primary targets of this compound are carboxylic acids, particularly for amide synthesis .
Mode of Action
The mode of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide involves the formation of an active ester. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide are primarily those involving carboxylic acids and their derivatives. The compound activates carboxylic acids, enabling them to participate in reactions such as amide coupling, one of the most common reactions in organic chemistry .
Pharmacokinetics
The compound is typically used in the chloride form, suggesting that it may be soluble in water . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.
Result of Action
The result of the action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is the formation of carboxylic acid derivatives, such as amides, esters, and anhydrides . These derivatives are formed through the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .
Action Environment
The action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide can be influenced by environmental factors. For instance, the compound is typically used in tetrahydrofuran, a polar aprotic solvent . This suggests that the solvent environment can impact the compound’s action, efficacy, and stability. Additionally, the by-product of the reaction with the compound is highly water soluble and can be easily removed from the main reaction product , indicating that the presence of water can also influence the reaction.
Propriétés
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-6-4-5-7-10(9)12(19)15-8-11-16-13(20-2)18-14(17-11)21-3/h4-7H,8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWXVJFLZPZABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2715002.png)

![N-(5-{[(isobutylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)benzenesulfonamide](/img/structure/B2715007.png)


![(2-Aminospiro[3.3]heptan-2-yl)methanol;hydrochloride](/img/structure/B2715011.png)
![3-(2-methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2715012.png)

![2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2715015.png)

![2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2715018.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2715020.png)
